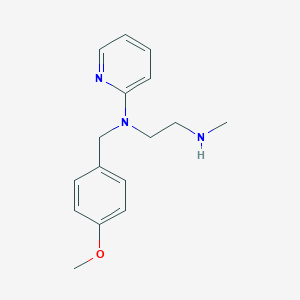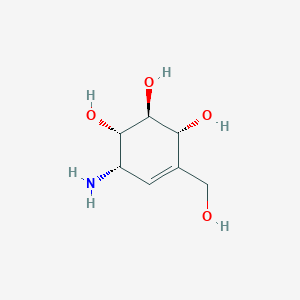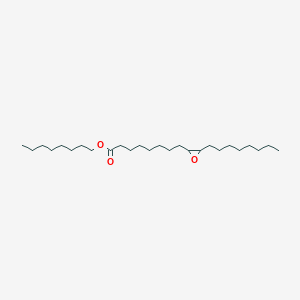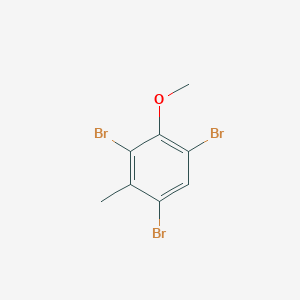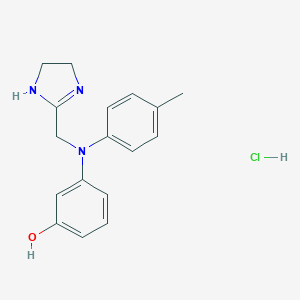
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Overview
Description
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid, also known as Boc-DMP, is a versatile amino acid derivative that is used in a variety of scientific applications. It is a chiral molecule composed of a central carbon atom with two methyl groups and two carboxylic acid groups attached. Boc-DMP is a useful tool for organic synthesis, as it can be used to synthesize a wide range of compounds, including peptides and proteins. It has also been used in a variety of scientific research applications, such as drug discovery and biochemistry.
Scientific Research Applications
1. Solid-Phase Peptide Synthesis
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid has applications in solid-phase peptide synthesis. Wagner and Tilley (1990) detailed the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a β-hydroxyaspartic acid derivative protected for incorporation into peptides by solid-phase synthesis (Wagner & Tilley, 1990).
2. Synthesis of Unnatural Amino Acids
This compound plays a role in the synthesis of unnatural amino acids. Bender et al. (2015) reported the synthesis of Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands (Bender et al., 2015).
3. Synthesis of Redox Derivatives of Lysine
This compound is utilized in the synthesis of redox derivatives of lysine and related peptides. Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides bearing electron donors and redox chromophores (Peek et al., 2009).
4. Synthesis of Tert-butyl Esters
It is also efficient for synthesizing tert-butyl esters of N-protected amino acids. Loffet et al. (1989) used tert-butyl fluorocarbonate (Boc-F) for this purpose, highlighting its efficacy under mild conditions (Loffet et al., 1989).
Future Directions
The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .
Mechanism of Action
Target of Action
The primary target of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, also known as (S)-N-BoC-3,3-dimethylpyrrolidine-2-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as protection of amines . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the amine protection pathway in organic synthesis . By adding the BOC group to amines, it protects the amines from unwanted reactions during the synthesis process . The removal of the BOC group allows the amines to participate in subsequent reactions .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for more complex molecules to be synthesized without unwanted reactions involving the amines .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. Factors such as the presence of a base, the type of solvent used, and the temperature can all affect the compound’s ability to protect amines . For example, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
properties
IUPAC Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)
